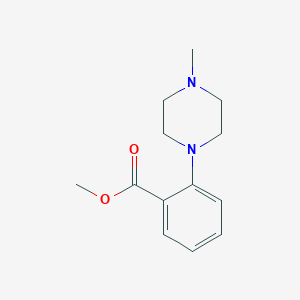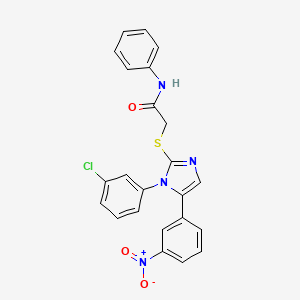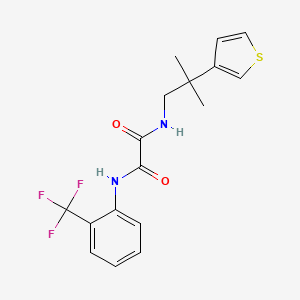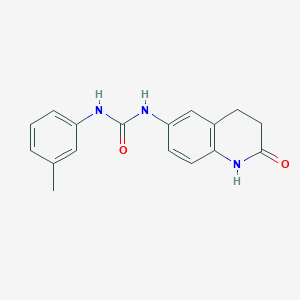
1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(m-tolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(m-tolyl)urea, also known as OTU, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. OTU is a urea derivative that has been shown to exhibit promising biological activities, including anti-cancer and anti-inflammatory properties. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(m-tolyl)urea, a compound with potential applications in various fields of scientific research, shares structural similarities with several reported compounds that have been synthesized and characterized for their unique properties and applications. For example, the synthesis of new series of 2-oxo-1,2,4,9-tetrahydro-3H-pyrimido[4,5-b]indole derivatives and diethyl 4-hydroxyquinoline-2,3-dicarboxylate from ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate through intramolecular cyclization highlights a methodological approach that could be applicable to the synthesis of the target compound (Tolga Kaptı, Çağatay Dengiz, M. Balci, 2016).
Potential for Drug Discovery
The structure of 1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(m-tolyl)urea suggests potential pharmacological applications, akin to the orexin-1 receptor antagonist compound 56, which was found to cross the blood-brain barrier and exhibit selective and high-affinity antagonism with implications for treating psychiatric disorders associated with stress or hyperarousal states without inducing hypnotic effects (P. Bonaventure et al., 2015).
Biochemical Interactions and Stability
The compound's urea component invites comparison with studies on the nature of urea-methylamine mixtures used as osmolytes by marine organisms, providing insights into the stabilizing and destabilizing effects of urea in biological systems. This understanding could inform the design of derivatives for specific biochemical applications (Tiao-Yin Lin, Serge N. Timasheff, 1994).
Green Chemistry and Synthesis
Research on the facile assembly of 1-(4-haloisoquinolin-1-yl)ureas via reactions in water illustrates environmentally friendly synthetic pathways that could be adapted for manufacturing the target compound, contributing to sustainable chemistry practices (Lifang Lai, Huanhuan Wang, Jie Wu, 2014).
Antagonistic Activity on Receptors
The tetrahydroisoquinoline-derived urea and 2,5-diketopiperazine derivatives with selective antagonism of the TRPM8 channel receptor point to the potential for compounds with similar backbones, like the one of interest, to serve as templates for the development of new antiprostate cancer agents or other therapeutic agents targeting specific receptors (L. De Petrocellis et al., 2016).
Eigenschaften
IUPAC Name |
1-(3-methylphenyl)-3-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-11-3-2-4-13(9-11)18-17(22)19-14-6-7-15-12(10-14)5-8-16(21)20-15/h2-4,6-7,9-10H,5,8H2,1H3,(H,20,21)(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTLBOVWIRNBJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(m-tolyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


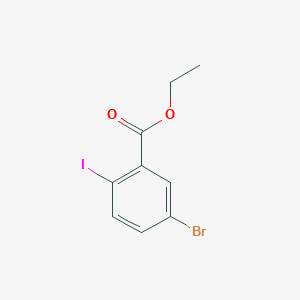
![N-(3,5-dimethoxyphenyl)-2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B3009594.png)
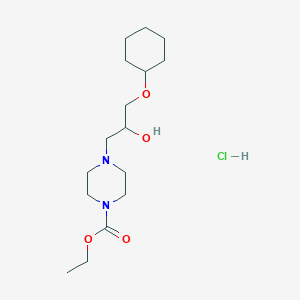

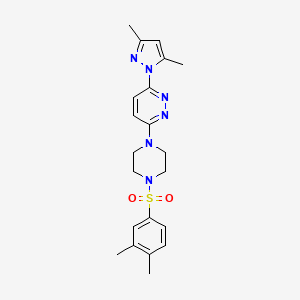
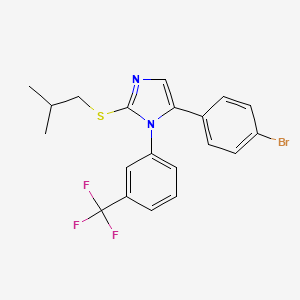
![2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3009599.png)
